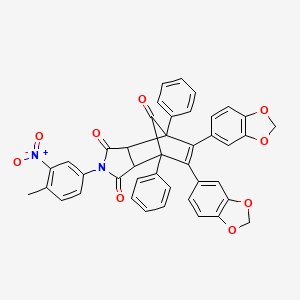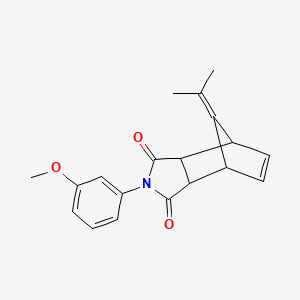![molecular formula C16H16N2O3 B11689976 N'-[1-(2-hydroxyphenyl)ethylidene]-2-phenoxyacetohydrazide](/img/structure/B11689976.png)
N'-[1-(2-hydroxyphenyl)ethylidene]-2-phenoxyacetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-phenoxyacetohydrazide is a hydrazone derivative known for its versatile chemical properties. This compound is characterized by the presence of a hydrazone linkage, which is a functional group formed by the condensation of hydrazides with aldehydes or ketones. The compound’s structure includes a phenoxyacetohydrazide moiety and a hydroxyphenyl group, making it a valuable intermediate in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-phenoxyacetohydrazide typically involves the condensation reaction between 2-hydroxyacetophenone and phenoxyacetohydrazide. The reaction is carried out in an ethanol solvent with a catalytic amount of glacial acetic acid. The mixture is refluxed for several hours, followed by cooling and filtration to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-phenoxyacetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The phenoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of quinones or oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenoxyacetohydrazides or hydroxyphenyl derivatives.
Applications De Recherche Scientifique
N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-phenoxyacetohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as anticancer and anti-inflammatory agents.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-phenoxyacetohydrazide involves its interaction with various molecular targets. The hydrazone linkage can form coordination complexes with metal ions, influencing their biological activity. The compound’s hydroxy and phenoxy groups can participate in hydrogen bonding and other interactions, affecting its reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide
- N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]isonicotinohydrazide
- (E)-N’-[(1-(5-chloro-2-hydroxyphenyl)ethylidene]thiophene-2-carbohydrazide
Uniqueness
N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-phenoxyacetohydrazide is unique due to its specific combination of phenoxy and hydroxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C16H16N2O3 |
|---|---|
Poids moléculaire |
284.31 g/mol |
Nom IUPAC |
N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-2-phenoxyacetamide |
InChI |
InChI=1S/C16H16N2O3/c1-12(14-9-5-6-10-15(14)19)17-18-16(20)11-21-13-7-3-2-4-8-13/h2-10,19H,11H2,1H3,(H,18,20)/b17-12+ |
Clé InChI |
NFISRTBAASBHSA-SFQUDFHCSA-N |
SMILES isomérique |
C/C(=N\NC(=O)COC1=CC=CC=C1)/C2=CC=CC=C2O |
SMILES canonique |
CC(=NNC(=O)COC1=CC=CC=C1)C2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(Z)-furan-2-ylmethylidene]-2-(1H-indol-3-yl)acetohydrazide](/img/structure/B11689893.png)
![N'-[(E)-(2-bromophenyl)methylidene]thiophene-2-carbohydrazide](/img/structure/B11689913.png)
![Propyl 4-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)benzoate](/img/structure/B11689914.png)


![2-(4-bromophenoxy)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11689942.png)
![ethyl (2E)-2-[4-(dimethylamino)benzylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11689953.png)

![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11689962.png)
![(5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11689966.png)


![6-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-methyl-6-oxohexanamide](/img/structure/B11689981.png)

